1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C12H18N2O4S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-(5-amino-2-methoxyphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H18N2O4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 |
InChI Key |
FPLCJHFFDSYILZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with piperidin-4-ol under basic conditions. The reaction typically requires a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Preliminary studies indicate that 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways.
- Case studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria, making it a potential candidate for new antibiotic therapies.
-
Anticancer Potential :
- The compound has been evaluated for anticancer activity, particularly against various cancer cell lines. Its structural components are believed to interact with cellular receptors or pathways involved in tumor growth and proliferation.
- In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, indicating potential for further development into anticancer drugs.
-
Enzyme Inhibition :
- 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and urease.
- The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, while urease inhibition could be relevant in managing conditions related to urinary tract infections .
Mechanism of Action
The mechanism of action of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s sulfonamide-piperidine scaffold is shared with several derivatives reported in the literature. Key structural variations include substituents on the aromatic ring, modifications to the piperidine ring, and linker groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations from Comparative Analysis
Aromatic Substituent Position and Size: The 5-amino-2-methoxy substituents in the target compound differ from analogs with para-substituted groups (e.g., 4-amino or 4-fluoro in ). Ortho-methoxy groups may impose steric hindrance or alter hydrogen-bonding interactions compared to para-substituted derivatives . Smaller sulfonyl substituents (e.g., methylsulfonyl or aminosulfonyl in ) correlate with potent cytotoxic activity in indole derivatives, suggesting the target compound’s amino and methoxy groups could balance hydrophobicity and target engagement .
Piperidine Ring Modifications :
- Hydroxyl group position (e.g., 4-OH vs. 3-OH in RB-005 vs. RB-019) significantly impacts enzyme selectivity. The 4-OH configuration in the target compound may favor interactions with polar binding pockets .
- Piperidine N-substitution (e.g., phenethyl in RB-005 vs. sulfonyl in the target compound) alters scaffold flexibility and target specificity .
Biological Activity Trends: Sulfonamide-piperidine derivatives often exhibit enzyme inhibitory activity (e.g., CHOP pathway activators in , PI4KB inhibitors in ). The target compound’s amino and methoxy groups may enhance binding to charged or aromatic residues in enzyme active sites . Brain penetrance, as seen in Z3777013540, depends on logP and hydrogen-bond donor count. The target compound’s sulfonamide and hydroxyl groups may reduce blood-brain barrier permeability compared to non-sulfonyl analogs .
Biological Activity
1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O4S |
| Molecular Weight | 284.34 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The presence of the sulfonyl group, methoxy group, and amino group contributes to its reactivity and biological interactions.
The biological activity of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol is primarily attributed to its ability to interact with various molecular targets. The sulfonyl and amino groups enhance its binding affinity to specific enzymes and receptors, potentially leading to:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
- Anticancer Properties : There is evidence suggesting that this compound may exert cytotoxic effects against certain cancer cell lines.
Biological Activity
- Antimicrobial Activity :
- Enzyme Inhibition :
- Anticancer Activity :
Case Study 1: Antimicrobial Screening
A study on synthesized piperidine derivatives demonstrated moderate to strong antibacterial activity against Bacillus subtilis and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the potential of sulfonamide-containing compounds in antibiotic development .
Case Study 2: Enzyme Inhibition
In vitro studies showed that piperidine derivatives exhibited significant inhibition of AChE, with IC50 values indicating high potency. This suggests their potential use in neurodegenerative disease therapies .
Case Study 3: Anticancer Evaluation
A recent investigation into the anticancer effects of related compounds found that they induced apoptosis in human cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .
Structure-Activity Relationships (SAR)
The biological activity of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be influenced by modifications to its structure. Key factors include:
- Substituents on the Aromatic Ring : Changes in the position or nature of substituents can significantly alter binding affinity and biological activity.
- Sulfonyl Group Variations : Different sulfonyl substituents can enhance or diminish antimicrobial and enzyme-inhibitory properties.
Q & A
Q. What are the key parameters for optimizing the synthesis of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol?
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 5-amino-2-methoxybenzenesulfonyl chloride) with piperidin-4-ol under basic conditions. Critical parameters include:
- Reaction Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions like over-sulfonation or decomposition .
- Base Selection : Triethylamine or DMAP is preferred to neutralize HCl byproducts and stabilize intermediates .
- Solvent Choice : Dichloromethane (DCM) or THF is used for solubility and inertness .
- Purification : Column chromatography (silica gel, eluting with methanol/DCM gradients) or recrystallization (ethanol/water) ensures purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : Confirm the presence of the sulfonyl group (~3.3 ppm for piperidine protons, ~7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion at m/z ~313.1 for C₁₂H₁₇N₂O₄S) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C 46.0%, H 5.5%, N 9.0%, S 10.2%) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >150°C indicates shelf-life suitability) .
- pH Stability Tests : Monitor degradation in buffered solutions (pH 2–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How does the sulfonyl-piperidine scaffold influence reactivity in medicinal chemistry applications?
The sulfonyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., serine proteases). Piperidine’s conformational flexibility allows for binding pocket adaptation. For example:
Q. What strategies resolve contradictions in biological assay data for this compound?
Common discrepancies arise from:
- Solubility Issues : Use DMSO stocks (<1% v/v) and confirm compound integrity via LC-MS post-assay .
- Off-Target Effects : Perform counter-screening against related enzymes (e.g., sulfonamide-sensitive carbonic anhydrases) .
- Batch Variability : Cross-validate results with independently synthesized batches and include positive controls (e.g., known sulfonamide inhibitors) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., ATP-binding pockets) .
- QSAR Analysis : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with IC₅₀ values .
- ADMET Predictions : Tools like SwissADME estimate bioavailability and toxicity risks for lead optimization .
Methodological Considerations
Q. What protocols mitigate challenges in scaling up synthesis for in vivo studies?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for sulfonylation steps .
- Crystallization Engineering : Optimize solvent/antisolvent ratios (e.g., ethanol/water) to enhance yield and polymorph control .
- Quality Control : Implement in-process FTIR monitoring to track reaction progression and impurity formation .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect sulfonamide cleavage products that may reduce activity .
- Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
